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molecular formula C12H13BrN2O2 B8524901 6-bromo-1-propyl-1H-indazole-4-carboxylic acid methyl ester

6-bromo-1-propyl-1H-indazole-4-carboxylic acid methyl ester

Cat. No. B8524901
M. Wt: 297.15 g/mol
InChI Key: ADHHJIRNRWMPLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09018382B2

Procedure details

The title compounds were prepared in the same manner as described for example 42 (step a) from 6-bromo-1H-indazole-4-carboxylic acid methyl ester (3.0 g, 11.66 mmol) and 1-propyl bromide (1.59 g, 12.94 mmol) wherein the contents were heated at 40° C. for 30 min. The obtained crude products were purified by silica gel chromatography (eluent: 10% ethyl acetate in petroleum ether) to afford the title compounds 6-bromo-1-propyl-1H-indazole-4-carboxylic acid methyl ester (700 mg, 20%) and undesired isomer 6-bromo-2-propyl-2H-indazole-4-carboxylic acid methyl ester (700 mg, 20%) as white solids. 1H NMR (400 MHz, DMSO-d6): (N1-propyl isomer): δ 0.83-0.80 δ (t, J=7.6, 3H), 1.84-1.81 (t, J=14.4 Hz, 2H), 3.95-3.94 (d, J=5.2 Hz 3H), 4.45-4.43 (t, 2H), 7.84 (d, J=1.2 Hz, 1H), 8.43 (d, J=14 Hz, 2H). LCMS (ES+): m/z=297.06.

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[C:6]2[CH:7]=[N:8][NH:9][C:10]=2[CH:11]=[C:12]([Br:14])[CH:13]=1)=[O:4].[CH2:15](Br)[CH2:16][CH3:17]>>[CH3:1][O:2][C:3]([C:5]1[C:6]2[CH:7]=[N:8][N:9]([CH2:15][CH2:16][CH3:17])[C:10]=2[CH:11]=[C:12]([Br:14])[CH:13]=1)=[O:4].[CH3:1][O:2][C:3]([C:5]1[C:6]2[C:10]([CH:11]=[C:12]([Br:14])[CH:13]=1)=[N:9][N:8]([CH2:15][CH2:16][CH3:17])[CH:7]=2)=[O:4]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
COC(=O)C=1C=2C=NNC2C=C(C1)Br
Step Two
Name
Quantity
1.59 g
Type
reactant
Smiles
C(CC)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compounds were prepared in the same manner
CUSTOM
Type
CUSTOM
Details
The obtained crude products
CUSTOM
Type
CUSTOM
Details
were purified by silica gel chromatography (eluent: 10% ethyl acetate in petroleum ether)

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
COC(=O)C=1C=2C=NN(C2C=C(C1)Br)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 700 mg
YIELD: PERCENTYIELD 20%
Name
Type
product
Smiles
COC(=O)C=1C2=CN(N=C2C=C(C1)Br)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 700 mg
YIELD: PERCENTYIELD 20%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09018382B2

Procedure details

The title compounds were prepared in the same manner as described for example 42 (step a) from 6-bromo-1H-indazole-4-carboxylic acid methyl ester (3.0 g, 11.66 mmol) and 1-propyl bromide (1.59 g, 12.94 mmol) wherein the contents were heated at 40° C. for 30 min. The obtained crude products were purified by silica gel chromatography (eluent: 10% ethyl acetate in petroleum ether) to afford the title compounds 6-bromo-1-propyl-1H-indazole-4-carboxylic acid methyl ester (700 mg, 20%) and undesired isomer 6-bromo-2-propyl-2H-indazole-4-carboxylic acid methyl ester (700 mg, 20%) as white solids. 1H NMR (400 MHz, DMSO-d6): (N1-propyl isomer): δ 0.83-0.80 δ (t, J=7.6, 3H), 1.84-1.81 (t, J=14.4 Hz, 2H), 3.95-3.94 (d, J=5.2 Hz 3H), 4.45-4.43 (t, 2H), 7.84 (d, J=1.2 Hz, 1H), 8.43 (d, J=14 Hz, 2H). LCMS (ES+): m/z=297.06.

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[C:6]2[CH:7]=[N:8][NH:9][C:10]=2[CH:11]=[C:12]([Br:14])[CH:13]=1)=[O:4].[CH2:15](Br)[CH2:16][CH3:17]>>[CH3:1][O:2][C:3]([C:5]1[C:6]2[CH:7]=[N:8][N:9]([CH2:15][CH2:16][CH3:17])[C:10]=2[CH:11]=[C:12]([Br:14])[CH:13]=1)=[O:4].[CH3:1][O:2][C:3]([C:5]1[C:6]2[C:10]([CH:11]=[C:12]([Br:14])[CH:13]=1)=[N:9][N:8]([CH2:15][CH2:16][CH3:17])[CH:7]=2)=[O:4]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
COC(=O)C=1C=2C=NNC2C=C(C1)Br
Step Two
Name
Quantity
1.59 g
Type
reactant
Smiles
C(CC)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compounds were prepared in the same manner
CUSTOM
Type
CUSTOM
Details
The obtained crude products
CUSTOM
Type
CUSTOM
Details
were purified by silica gel chromatography (eluent: 10% ethyl acetate in petroleum ether)

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
COC(=O)C=1C=2C=NN(C2C=C(C1)Br)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 700 mg
YIELD: PERCENTYIELD 20%
Name
Type
product
Smiles
COC(=O)C=1C2=CN(N=C2C=C(C1)Br)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 700 mg
YIELD: PERCENTYIELD 20%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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